Differential Potentiation of GluN2B- vs. GluN2A-Containing NMDA Receptors Compared to UBP512
UBP710 displays greater activity in potentiating GluN2B-containing receptors than those containing GluN2A, a profile that contrasts with UBP512. UBP512 is a GluN2A-selective potentiator with minimal effects on GluN2B receptors [1]. UBP710 potentiated responses at both GluN2A and GluN2B subunits (approximately 50–150% at 100 μM) [1].
| Evidence Dimension | NMDA receptor subunit potentiation selectivity |
|---|---|
| Target Compound Data | Potentiated GluN1/GluN2A and GluN1/GluN2B responses by 50-150% at 100 μM |
| Comparator Or Baseline | UBP512: Potentiates GluN1/GluN2A only; minimal effect on GluN1/GluN2B |
| Quantified Difference | UBP710 potentiates both GluN2A and GluN2B, whereas UBP512 is selective for GluN2A |
| Conditions | Xenopus laevis oocytes expressing recombinant NMDA receptors; responses evoked by 10 μM L-glutamate and 10 μM glycine |
Why This Matters
For research requiring simultaneous enhancement of both GluN2A- and GluN2B-mediated signaling, UBP710 is the appropriate tool, while UBP512 would be unsuitable due to its lack of GluN2B potentiation.
- [1] Costa BM, Irvine MW, Fang G, Eaves RJ, Mayo-Martin MB, Skifter DA, Jane DE, Monaghan DT. A novel family of negative and positive allosteric modulators of NMDA receptors. J Pharmacol Exp Ther. 2010 Dec;335(3):614-21. View Source
